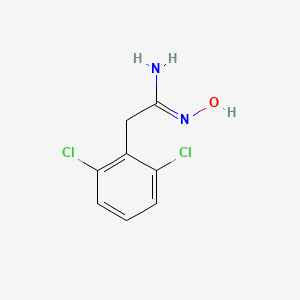

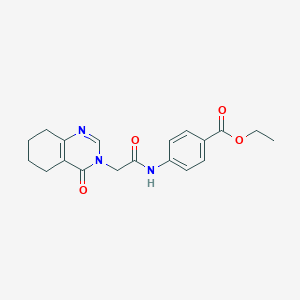

1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study conducted by Belavagi et al. (2015) introduced novel classes of sulfides and sulfones derived from methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, showcasing the synthetic route involving nucleophilic substitution and oxidation processes. These compounds, including structures similar to 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, exhibited promising antibacterial and antifungal activities against various microorganisms, indicating their potential as antimicrobial agents (Belavagi et al., 2015).

Bromophenol Derivatives and Antioxidant Activity

Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) identified compounds with structures related to bromophenyl groups. Although these specific derivatives were not active against human cancer cell lines or microorganisms, their isolation and structural elucidation contribute to the understanding of bromophenyl-based compounds' chemical diversity and potential biological activities (Zhao et al., 2004).

Novel Heterocyclic Compounds with Sulfonamide Moiety

Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. This study highlights the versatility of sulfonamide groups in medicinal chemistry, particularly their incorporation into compounds for enhanced biological activity. The research underscores the relevance of compounds like 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole in developing new antimicrobial agents (Darwish et al., 2014).

Catalytic Applications in Synthesis

The application of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an effective catalytic system for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, as researched by Kefayati et al. (2012), showcases the utility of imidazole derivatives in facilitating chemical reactions. This insight expands the understanding of 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole's chemical family in synthetic applications (Kefayati et al., 2012).

properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTAGBYQBGMLAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)